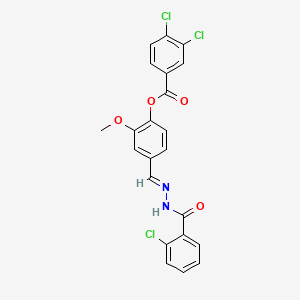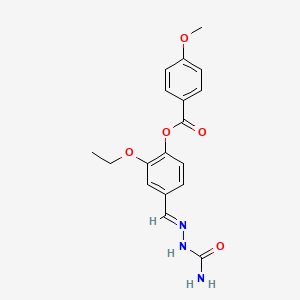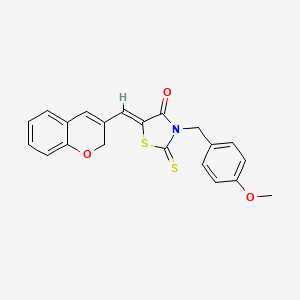
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-クロロベンゾイル)カルボヒドラゾノイル)-2-メトキシフェニル 3,4-ジクロロ安息香酸エステルは、分子式 C24H18Cl3N3O5 を持つ複雑な有機化合物です。この化合物は、クロロベンゾイル、カルボヒドラゾノイル、メトキシフェニル、ジクロロ安息香酸エステルなどの複数の官能基を含むユニークな構造で注目されています。
準備方法
合成経路と反応条件
4-(2-(2-クロロベンゾイル)カルボヒドラゾノイル)-2-メトキシフェニル 3,4-ジクロロ安息香酸エステルの合成は、通常、複数ステップのプロセスを含みます。
ヒドラゾン中間体の形成: 最初のステップでは、2-クロロベンゾイルクロリドとヒドラジン水和物を反応させて、2-クロロベンゾイルヒドラゾンを形成します。
縮合反応: 次に、ヒドラゾン中間体を酸性条件下で2-メトキシベンズアルデヒドと反応させて、カルボヒドラゾノイル誘導体を形成します。
エステル化: 最後に、カルボヒドラゾノイル誘導体を、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤の存在下で、3,4-ジクロロ安息香酸とエステル化して、目的の化合物を得ます。
工業生産方法
この化合物の工業生産は、同様の合成経路を含みますが、大規模合成用に最適化されます。これには、反応効率と収率を高めるための連続フロー反応器の使用、および最終生成物の高純度を確保するための再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。
化学反応解析
反応の種類
酸化: メトキシ基は酸化されて、対応するアルデヒドまたはカルボン酸を形成できます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミンに還元できます。
置換: クロロベンゾイル基とジクロロ安息香酸エステル基は、求核置換反応に関与できます。この反応では、塩素原子が他の求核剤で置換されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。
還元: 炭素担持パラジウム (Pd/C) を触媒とした水素ガス (H2)。
置換: ジメチルスルホキシド (DMSO) などの非プロトン性溶媒中のナトリウムメトキシド (NaOCH3) または他の強求核剤。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アミンの生成。
置換: さまざまな求核剤による置換誘導体の生成。
科学研究への応用
化学
化学において、4-(2-(2-クロロベンゾイル)カルボヒドラゾノイル)-2-メトキシフェニル 3,4-ジクロロ安息香酸エステルは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その多様な官能基は、幅広い化学修飾を可能にするため、新素材や触媒の開発において貴重です。
生物学
生物学的研究において、この化合物は、酵素相互作用と阻害を研究するためのプローブとして使用できます。その構造的複雑さは、さまざまな生物学的標的と相互作用することを可能にするため、酵素機構と潜在的な治療用途に関する洞察を提供します。
医学
医学では、この化合物の誘導体は、潜在的な薬理学的活性について研究されています。複数の官能基の存在は、さまざまな生物学的経路と相互作用する可能性があることを示唆しており、これは創薬の候補となります。
産業
産業用途において、この化合物は、特殊化学薬品や高度な材料の合成に使用できます。そのユニークな構造は、ポリマー、コーティング、その他の高性能材料の開発に適しています。
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl and dichlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
Chemistry
In chemistry, 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its structural complexity allows it to interact with various biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities. The presence of multiple functional groups suggests that it could interact with different biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in the development of polymers, coatings, and other high-performance materials.
作用機序
4-(2-(2-クロロベンゾイル)カルボヒドラゾノイル)-2-メトキシフェニル 3,4-ジクロロ安息香酸エステルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素に結合して安定な複合体を形成することにより、酵素活性を阻害できます。この阻害は、酵素の活性部位に対する天然基質と化合物が競合する競合阻害など、さまざまな経路を介して発生する可能性があります。
類似化合物との比較
類似化合物
- 4-(2-(2-クロロベンゾイル)カルボヒドラゾノイル)フェニル 2,4-ジクロロ安息香酸エステル
- 4-(2-(4-クロロベンゾイル)カルボヒドラゾノイル)フェニル 2,4-ジクロロ安息香酸エステル
- 3-(2-(2-クロロベンゾイル)カルボヒドラゾノイル)フェニル 2,4-ジクロロ安息香酸エステル
独自性
類似化合物と比較して、4-(2-(2-クロロベンゾイル)カルボヒドラゾノイル)-2-メトキシフェニル 3,4-ジクロロ安息香酸エステルは、フェニル環にメトキシ基が存在するため、ユニークです。このメトキシ基は、化合物の反応性と生物学的標的との相互作用に影響を与え、さまざまな用途における有効性を高める可能性があります。
特性
CAS番号 |
478276-75-4 |
|---|---|
分子式 |
C22H15Cl3N2O4 |
分子量 |
477.7 g/mol |
IUPAC名 |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl3N2O4/c1-30-20-10-13(12-26-27-21(28)15-4-2-3-5-16(15)23)6-9-19(20)31-22(29)14-7-8-17(24)18(25)11-14/h2-12H,1H3,(H,27,28)/b26-12+ |
InChIキー |
XWHSJDMBNCINRF-RPPGKUMJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)




![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015525.png)
![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)


![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)
